

# Heptyl 8-Bromooctanoate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Heptyl 8-bromooctanoate*

Cat. No.: *B12586810*

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CAS Number: 612842-05-4 Chemical Formula:  $C_{15}H_{29}BrO_2$  Molecular Weight: 321.30 g/mol

This document provides a comprehensive technical overview of **Heptyl 8-bromooctanoate**, a long-chain bromoalkyl ester. The information is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. Due to the limited availability of published data specifically for **Heptyl 8-bromooctanoate**, this guide combines available information with extrapolated data from closely related compounds, primarily its precursor, 8-bromooctanoic acid, and its more common ethyl ester analogue.

## Chemical Properties and Data

**Heptyl 8-bromooctanoate** is the ester formed from the condensation of 8-bromooctanoic acid and heptanol.<sup>[1]</sup> It is a bifunctional molecule, featuring a terminal bromine atom and a heptyl ester group. This structure allows for a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of **Heptyl 8-bromooctanoate**

Property	Value	Source
CAS Number	612842-05-4	[1][2][3]
Chemical Formula	C <sub>15</sub> H <sub>29</sub> BrO <sub>2</sub>	[3]
Molecular Weight	321.30 g/mol	[3]
Exact Mass	320.1351 u	[3]
Elemental Analysis	C: 56.07%, H: 9.10%, Br: 24.87%, O: 9.96%	[3]
Appearance	To be determined	[3]
Purity	>98% (typical for research grade)	[3]
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	[3]
Shipping Conditions	Shipped at ambient temperature as a non-hazardous chemical.	[3]
Solubility	To be determined	[3]
Shelf Life	>2 years if stored properly	[3]

## Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **Heptyl 8-bromooctanoate** are not readily available in the published literature, a standard esterification procedure can be inferred from the synthesis of its ethyl analogue, Ethyl 8-bromooctanoate. The logical synthetic route involves the esterification of 8-bromooctanoic acid with heptanol.

### General Synthesis of 8-Bromooctanoic Acid

The precursor, 8-bromooctanoic acid, can be synthesized via a multi-step process starting from 1,6-dibromohexane and diethyl malonate.

### Experimental Protocol: Synthesis of 8-Bromooctanoic Acid

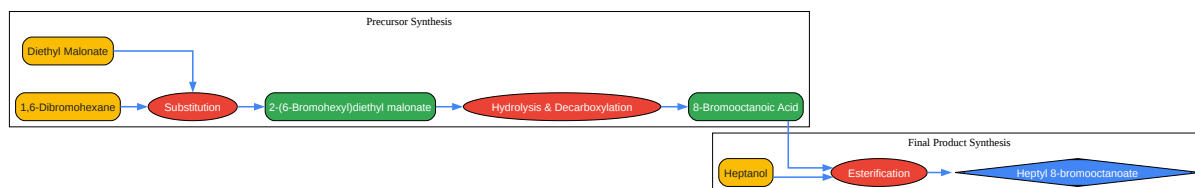
- **Substitution Reaction:** 1,6-dibromohexane is reacted with diethyl malonate to form 2-(6-bromohexyl)-diethyl malonate.
- **Hydrolysis and Decarboxylation:** The resulting intermediate undergoes ester hydrolysis followed by decarboxylation to yield 8-bromooctanoic acid.

## Proposed Synthesis of Heptyl 8-bromooctanoate

The final step would be a Fischer esterification of 8-bromooctanoic acid with heptanol.

### Proposed Experimental Protocol: Esterification of 8-Bromooctanoic Acid

- **Reaction Setup:** Dissolve 8-bromooctanoic acid in an excess of heptanol.
- **Catalysis:** Add a catalytic amount of a strong acid, such as sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid.
- **Reaction Conditions:** Heat the mixture to reflux with continuous stirring for several hours to drive the reaction to completion. Water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus.
- **Work-up:** After cooling, the reaction mixture is typically washed with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
- **Purification:** The crude product is dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.



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Proposed synthesis workflow for **Heptyl 8-bromooctanoate**.

## Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for **Heptyl 8-bromooctanoate** has been found in the public domain. However, the expected spectral characteristics can be predicted based on its chemical structure.

Table 2: Predicted Spectroscopic Data for **Heptyl 8-bromooctanoate**

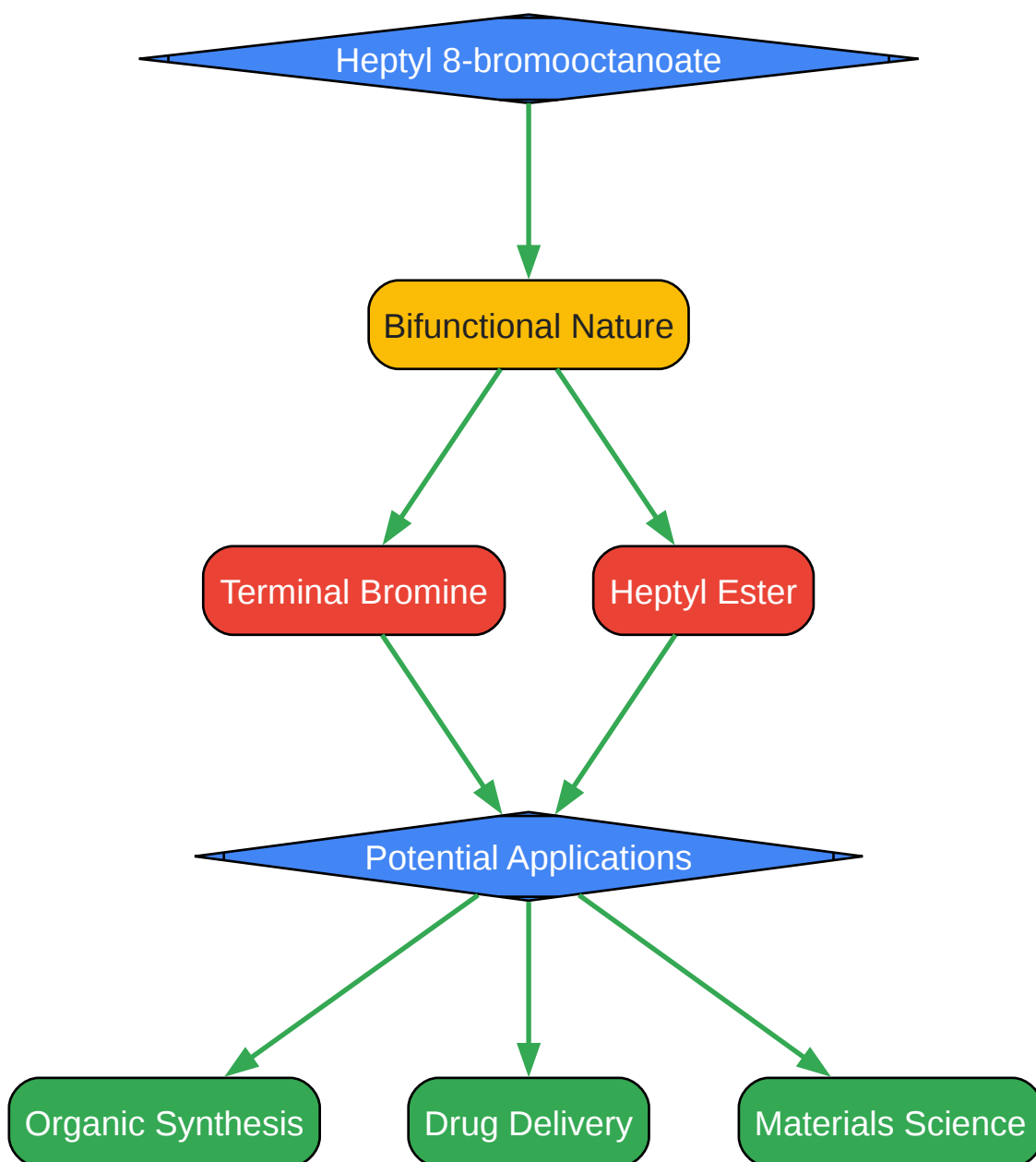
Technique	Predicted Peaks/Signals
$^1\text{H}$ NMR	Signals corresponding to the heptyl chain protons, the octanoate chain protons, a triplet for the terminal methyl group of the heptyl chain, a triplet for the methylene group adjacent to the bromine, and a triplet for the methylene group adjacent to the ester oxygen.
$^{13}\text{C}$ NMR	A signal for the carbonyl carbon of the ester, signals for the methylene carbons of both the heptyl and octanoate chains, and a signal for the carbon attached to the bromine.
IR Spectroscopy	A strong absorption band around $1740\text{ cm}^{-1}$ corresponding to the C=O stretch of the ester, and C-H stretching bands around $2850\text{--}2960\text{ cm}^{-1}$ .
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) would be expected at $m/z$ 320 and 322 with approximately equal intensity, characteristic of a monobrominated compound. Common fragmentation patterns would include the loss of the heptoxy group and the bromine atom.

## Applications in Research and Drug Development

While there are no specific documented applications for **Heptyl 8-bromooctanoate**, its bifunctional nature suggests potential utility in several areas of chemical research and development.

- **Organic Synthesis:** It can serve as a building block for the synthesis of more complex molecules. The terminal bromine can be displaced by various nucleophiles to introduce different functional groups, while the ester can be hydrolyzed or reduced.
- **Drug Delivery:** Long-chain esters are sometimes used as prodrugs to improve the lipophilicity and bioavailability of pharmaceutical compounds.

- Materials Science: The long alkyl chain and the reactive bromine atom could be utilized in the synthesis of functionalized polymers or for surface modification.



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Logical relationships of **Heptyl 8-bromooctanoate**'s properties and applications.

## Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity of **Heptyl 8-bromooctanoate** or its involvement in any signaling pathways. Further

research is required to investigate its potential pharmacological effects.

## Safety Information

A detailed safety data sheet (SDS) for **Heptyl 8-bromooctanoate** is not publicly available. However, based on the data for the closely related Ethyl 8-bromooctanoate, it should be handled with care in a laboratory setting.

General Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Work in a well-ventilated area or a fume hood.
- Avoid contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.
- Store in a tightly sealed container in a cool, dry place.

## Conclusion

**Heptyl 8-bromooctanoate** is a chemical compound with potential applications in organic synthesis and materials science. However, there is a significant lack of published research on its specific properties, synthesis, and biological activity. This technical guide has provided a summary of the available information and inferred potential characteristics and synthetic methods based on related compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

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## References

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- To cite this document: BenchChem. [Heptyl 8-Bromooctanoate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12586810#heptyl-8-bromooctanoate-cas-number-612842-05-4]

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